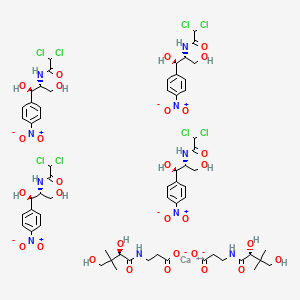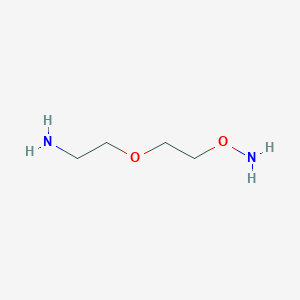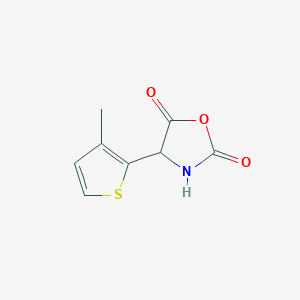![molecular formula C12H13NO3S B15341009 Ethanol, 2-[(7-amino-1-naphthalenyl)sulfonyl]- CAS No. 43001-81-6](/img/structure/B15341009.png)
Ethanol, 2-[(7-amino-1-naphthalenyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-[(7-amino-1-naphthalenyl)sulfonyl]- is a chemical compound with the molecular formula C₁₄H₁₄N₂O₃S. It is a derivative of ethanol where the hydroxyl group is substituted with a naphthalenylsulfonyl group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Ethanol, 2-[(7-amino-1-naphthalenyl)sulfonyl]- typically begins with 7-amino-1-naphthalenesulfonic acid and ethanol.
Reaction Conditions: The reaction involves the nucleophilic substitution of the sulfonic acid group with ethanol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: Ethanol, 2-[(7-amino-1-naphthalenyl)sulfonyl]- can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Strong acids like hydrochloric acid (HCl) are used as catalysts.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Sulfides.
Substitution: Various substituted naphthalenes.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-[(7-amino-1-naphthalenyl)sulfonyl]- is used in various scientific research applications:
Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in biochemical studies to understand enzyme mechanisms and interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Ethanol, 2-[(7-amino-1-naphthalenyl)sulfonyl]- exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The specific molecular targets and pathways depend on the context of its use in research or industrial applications.
Vergleich Mit ähnlichen Verbindungen
**Ethanol, 2-[(6-amino-1-naphthalenyl)sulfonyl]-
**Ethanol, 2-[(8-amino-1-naphthalenyl)sulfonyl]-
**Ethanol, 2-[(7-amino-2-naphthalenyl)sulfonyl]-
Uniqueness: Ethanol, 2-[(7-amino-1-naphthalenyl)sulfonyl]- is unique due to its specific substitution pattern on the naphthalene ring, which influences its reactivity and applications compared to similar compounds.
Eigenschaften
CAS-Nummer |
43001-81-6 |
|---|---|
Molekularformel |
C12H13NO3S |
Molekulargewicht |
251.30 g/mol |
IUPAC-Name |
2-(7-aminonaphthalen-1-yl)sulfonylethanol |
InChI |
InChI=1S/C12H13NO3S/c13-10-5-4-9-2-1-3-12(11(9)8-10)17(15,16)7-6-14/h1-5,8,14H,6-7,13H2 |
InChI-Schlüssel |
BPCNOAXJFXTTQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C=C2)N)C(=C1)S(=O)(=O)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl tetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,10,12-pentaene-15,15-dicarboxylate](/img/structure/B15340933.png)

![2-Cyclohexylmethoxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B15340942.png)
![[(2S,3R)-3,4-dihydroxybutan-2-yl] (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate](/img/structure/B15340945.png)


![[N'-[3-(4-aminobenzoyl)oxypropyl]carbamimidoyl]azanium chloride](/img/structure/B15340987.png)
![N-[(4-Fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide hydrochloride](/img/structure/B15341000.png)



![1,3-Benzenediol, 2-[5-methyl-2-(1-methylethyl)cyclohexyl]-5-pentyl-](/img/structure/B15341028.png)

